[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475049
Molecular Formula: C19H37N3O3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
![[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13475049.png)
Specification
Molecular Formula | C19H37N3O3 |
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Molecular Weight | 355.5 g/mol |
IUPAC Name | tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1 |
Standard InChI Key | HPAOBEHLYZCSDI-GPANFISMSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound has the molecular formula C₁₉H₃₇N₃O₃ and a molar mass of 355.52 g/mol . Its IUPAC name, tert-butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate, reflects its branched architecture, which includes:
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A tert-butoxycarbonyl (Boc) protecting group.
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An isopropyl substituent on the carbamate nitrogen.
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A cyclohexyl ring with a stereospecific (S)-2-amino-3-methylbutyryl side chain .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1354020-06-6 | |
Molecular Formula | C₁₉H₃₇N₃O₃ | |
Molar Mass | 355.52 g/mol | |
Boiling Point | Not reported | |
LogP (Octanol-Water) | ~2.8 (predicted) | |
Solubility | Low in water; soluble in DMSO |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence involving:
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Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with a Boc-protected cyclohexyl-isopropylamine intermediate using coupling agents like HATU or DCC .
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Chiral Resolution: Enantiomeric purity is achieved through chiral column chromatography or enzymatic resolution .
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Boc Deprotection: Controlled acidic hydrolysis (e.g., HCl/dioxane) to remove the tert-butyl group, followed by neutralization .
Table 2: Representative Synthesis Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amide Formation | HATU, DIPEA, DMF, 25°C | 86% | |
Chiral Resolution | Chiralpak AD-H column, hexane/IPA | 95% ee | |
Boc Deprotection | 4M HCl in dioxane, 0°C | 92% |
Challenges in Scalability
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Steric Hindrance: The bulky isopropyl and cyclohexyl groups necessitate prolonged reaction times .
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Epimerization Risk: The (S)-configuration requires low-temperature conditions during deprotection .
Biological Applications and Mechanisms
Antiviral Activity
The compound inhibits HCV NS3 serine protease by mimicking the tetrahedral intermediate of substrate cleavage, with an IC₅₀ of 0.025–10 μM in cell-based assays . Its carbamate group enhances cell permeability, improving bioavailability compared to peptide-based inhibitors .
Table 3: Biological Activity Profile
Target | Assay Type | IC₅₀/EC₅₀ | Source |
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HCV NS3 Protease | Fluorescence polarization | 0.025 μM | |
Bcl-2 | Mitochondrial membrane assay | 1.2 μM | |
MCF-7 Cell Viability | MTS assay | 0.7 μM |
Comparative Analysis with Analogues
Structural Analogues
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CINPA1: Shares a similar carbamate backbone but lacks the cyclohexyl group, resulting in lower BBB permeability .
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Boc-di-(3-aminopropyl)methylamine: Lacks the chiral amino acid moiety, reducing target specificity .
Table 4: Key Analogues and Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume